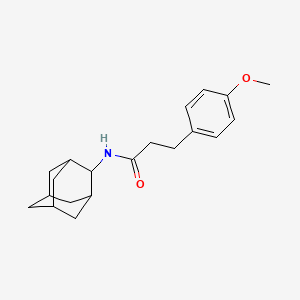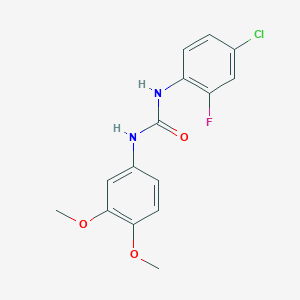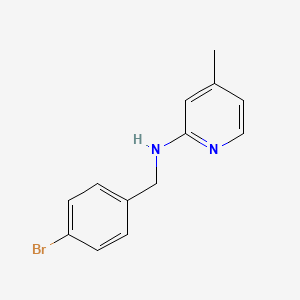
N-2-adamantyl-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-adamantyl-3-(4-methoxyphenyl)propanamide, also known as Adrafinil, is a synthetic nootropic compound that was first developed in France in the 1970s. Adrafinil is a prodrug that is metabolized in the liver to produce modafinil, a wakefulness-promoting agent that has been approved by the US Food and Drug Administration (FDA) for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.
Wirkmechanismus
The exact mechanism of action of N-2-adamantyl-3-(4-methoxyphenyl)propanamide is not fully understood, but it is thought to work by increasing the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in the regulation of wakefulness, attention, and mood.
Biochemical and Physiological Effects:
This compound has been shown to increase wakefulness and alertness, reduce fatigue, and improve cognitive function. It has also been shown to increase the levels of several hormones in the body, including cortisol, growth hormone, and prolactin. This compound has a relatively long half-life, which allows for sustained wakefulness and cognitive enhancement.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-adamantyl-3-(4-methoxyphenyl)propanamide has several advantages for use in laboratory experiments, including its ability to improve cognitive function and increase wakefulness, which can enhance performance in cognitive tasks. However, this compound also has limitations, including its potential for liver toxicity and its conversion to modafinil, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-2-adamantyl-3-(4-methoxyphenyl)propanamide, including its potential use in the treatment of various sleep disorders, its effects on mood and anxiety, and its potential for use in enhancing cognitive function in healthy individuals and those with cognitive impairment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for long-term use.
Synthesemethoden
The synthesis of N-2-adamantyl-3-(4-methoxyphenyl)propanamide involves the reaction of 2-adamantanone with 4-methoxybenzyl bromide in the presence of sodium hydride and dimethylformamide (DMF) to produce this compound. The compound is then purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-2-adamantyl-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential use as a cognitive enhancer and as a treatment for various sleep disorders. It has been shown to improve cognitive function, including memory, attention, and executive function, in both healthy individuals and those with cognitive impairment. This compound has also been studied for its potential use in the treatment of depression, anxiety, and chronic fatigue syndrome.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-23-18-5-2-13(3-6-18)4-7-19(22)21-20-16-9-14-8-15(11-16)12-17(20)10-14/h2-3,5-6,14-17,20H,4,7-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCUDCBVXPHNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)
![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)
![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)
![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)


![{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5724536.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)


![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)